Salannin is a highly oxygenated tetranortriterpenoid (C-seco limonoid) isolated from the seeds of Azadirachta indica (neem). In procurement contexts, it is primarily sourced as a high-purity analytical reference standard, a semi-synthetic precursor, and a bioactive botanical ingredient. Unlike more fragile limonoids, Salannin features a robust structural scaffold containing a furan ring, a tigloyl group, and an acetate moiety, which collectively confer potent insect antifeedant and growth-regulating properties [1]. Its defined stereochemistry and predictable handling profile make it a critical material for researchers and formulators developing next-generation, environmentally compatible biopesticides who require a stable baseline compound free from the matrix interferences of crude botanical extracts [2].
Buyers often consider substituting pure Salannin with either crude neem oil extracts or the more famous Azadirachtin-A. However, crude extracts suffer from severe batch-to-batch variability and complex matrix effects that obscure precise structure-activity relationship (SAR) data and complicate quantitative HPLC/LC-MS calibration [1]. Conversely, while Azadirachtin-A is highly potent, it is notoriously unstable, undergoing rapid thermal and hydrolytic degradation (e.g., significant loss within weeks at ambient temperatures or in protic solvents) [2]. Salannin provides a structurally distinct, significantly more stable C-seco limonoid alternative that ensures reproducible assay results and serves as a reliable substrate for chemical modifications, which is impossible with rapidly degrading Azadirachtin-A or uncharacterized crude mixtures.
Azadirachtin-A is highly susceptible to degradation, losing up to 50% of its active mass in methanol or acetone within 25 days at 29°C, and degrading by 66% within 14 days under accelerated storage at 54°C[1]. In contrast, Salannin demonstrates a quantifiable thermal and solvent resilience under ambient and formulation conditions, resisting the rapid progressive degradation that plagues Azadirachtin-A [2]. This thermal and solvent stability makes Salannin a highly advantageous candidate for long-term storage, extended bioassays, and rigorous chemical processing where Azadirachtin would rapidly decompose into inactive artifacts.
| Evidence Dimension | Degradation under thermal and solvent stress |
| Target Compound Data | Salannin (Maintains structural integrity and slower degradation kinetics in standard solvents) |
| Comparator Or Baseline | Azadirachtin-A (50% degradation in methanol/acetone at 29°C in 25 days; 66% degradation at 54°C in 14 days) |
| Quantified Difference | Salannin avoids the rapid >50% degradation threshold seen in Azadirachtin-A under identical handling conditions |
| Conditions | 29°C in protic/aprotic solvents and 54°C accelerated storage |
Procurement of Salannin eliminates the severe cold-chain and solvent-restriction requirements associated with Azadirachtin-A, reducing waste and ensuring assay reproducibility.
While unmodified Salannin exhibits quantifiable antifeedant activity, its stable structural scaffold—specifically the furan ring, acetoxyl group, and tigloyl group—allows for targeted semi-synthetic modifications that are not viable on the fragile Azadirachtin core. Research demonstrates that specific modifications to Salannin, such as the hydrogenation of the furan ring or the saponification of the methyl ester, yield synthetic derivatives that increase antifeedant activity multifold against pests like Leptinotarsa decemlineata[1]. This positions Salannin not just as an end-product, but as a high-value chemical building block for discovering highly potent, proprietary biopesticides.
| Evidence Dimension | Antifeedant activity enhancement post-modification |
| Target Compound Data | Salannin derivatives (Multifold increase in antifeedant efficacy) |
| Comparator Or Baseline | Unmodified Salannin (Baseline activity) |
| Quantified Difference | Multifold increase in bioactivity through targeted functional group modification |
| Conditions | Semi-synthetic derivatization (hydrogenation/saponification) and bioassay against Leptinotarsa decemlineata |
Buyers in agrochemical R&D should procure Salannin as a stable, modifiable scaffold to synthesize novel, patentable crop protection agents with superior efficacy.
A major limitation of botanical insecticides is UV degradation. When exposed to sunlight or UV radiation, Azadirachtin degrades rapidly into inactive compounds, drastically reducing field efficacy [1]. Salannin also undergoes photolysis, but its photo-oxidation products (such as Δ17-isosalanninolide) retain potent antifeedant activity that is comparable to Azadirachtin-A against pests like Spodoptera litura[2]. This distinct characteristic means that even as Salannin degrades under environmental UV exposure, the resulting matrix continues to exert strong biological control, providing a longer effective half-life in field or greenhouse applications.
| Evidence Dimension | Bioactivity of UV degradation products |
| Target Compound Data | Salannin photo-oxidation products (Retain potent antifeedant activity comparable to Azadirachtin-A) |
| Comparator Or Baseline | Azadirachtin-A (Degrades into non-active or significantly less active artifacts under UV) |
| Quantified Difference | Salannin's degradation pathway preserves high antifeedant efficacy, extending functional field life |
| Conditions | UV/sunlamp irradiation and subsequent bioassay against Spodoptera litura |
Formulators should select Salannin-rich fractions or pure Salannin when developing products for open-field applications where UV-induced loss of efficacy is a primary failure mode.
In direct bioassays against polyphagous pests such as Spodoptera litura, Salannin proves to be a highly effective antifeedant and insect growth regulator. While Azadirachtin-A is the benchmark for potency, Salannin significantly outperforms other secondary limonoids like Nimbin and 6-deacetylnimbin. Salannin effectively deters feeding, increases larval duration (delayed molting), and causes substantial larval and pupal mortalities at concentrations where Nimbin shows only marginal effects [1]. For procurement, this establishes Salannin as a highly effective middle ground—offering near-benchmark efficacy without the extreme instability of Azadirachtin-A.
| Evidence Dimension | Insect growth regulation and feeding deterrence |
| Target Compound Data | Salannin (High larval mortality, significant molt delay, strong feeding deterrence) |
| Comparator Or Baseline | Nimbin (Marginal/low antifeedant and IGR activity) |
| Quantified Difference | Salannin exhibits a fundamentally higher class of bioactivity compared to Nimbin, approaching Azadirachtin levels |
| Conditions | Bioassay against Spodoptera litura, Pericallia ricini, and Oxya fuscovittata |
Salannin provides agrochemical buyers with a highly active biological standard that avoids the low-potency pitfalls of minor limonoids while remaining easier to handle than the primary azadirachtins.
Due to its stability in standard solvents (methanol/acetonitrile), Salannin is a primary choice as a reference standard for HPLC and LC-MS/MS quantification of commercial neem oil formulations, ensuring batch-to-batch consistency where Azadirachtin-A standards might degrade during the calibration process [1].
Salannin serves as a premium starting material for medicinal and agricultural chemists. Its stable furan and tigloyl groups allow for controlled saponification and hydrogenation, generating proprietary, hyper-potent biopesticide derivatives[2].
Because Salannin's photo-oxidation products (e.g., Δ17-isosalanninolide) retain high antifeedant activity, it is a highly suitable active ingredient for open-field crop protection formulations where prolonged UV exposure rapidly neutralizes traditional azadirachtin-based products[3].